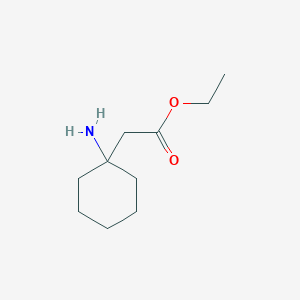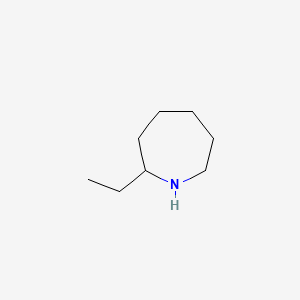
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential use in drug development and other chemical applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, substitution, and condensation reactions. For instance, a general one-pot synthesis approach has been reported for the creation of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, which are structurally related to the compound of interest . This method demonstrates the feasibility of synthesizing complex quinoline compounds with good yields and a wide range of substituents. Similarly, other research has shown the synthesis of novel heterocyclic compounds from quinoline derivatives, indicating the versatility of these molecules as precursors for further chemical transformations .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro groups or carbohydrazide functionalities, can significantly influence the compound's chemical behavior and interaction with biological targets. The dihedral angles between substituent phenyl rings and the quinoline or quinoxaline unit, as seen in related compounds, are indicative of the three-dimensional conformation that can affect the compound's properties .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including cyclization and substitution. For example, 4-hydroxy-2-methylquinoline-6-carbohydrazide, a compound with some structural similarity to the one , can react with phenyl isothiocyanate to yield phenylhydrazinecarbothioamide, which can further undergo cyclization to form triazole and thiadiazole derivatives . These reactions highlight the reactivity of the carbohydrazide group and its potential for creating diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline core. The presence of electron-withdrawing groups like chloro atoms can affect the electron density of the molecule, which in turn can influence its reactivity in chemical reactions. The compound's crystalline structure, intermolecular interactions, and steric hindrance from bulky substituents are also important factors that determine its physical properties and chemical behavior.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives of quinoline-4-carbohydrazide have shown effectiveness against various microorganisms, comparable to standard drugs like Ampicillin and Norfloxacin (Geies, Bakhite, & El-Kashef, 1998), (Faldu et al., 2014), (Özyanik et al., 2012).
Spectroscopic and Structural Analysis
Several studies have focused on the spectroscopic and structural characterization of quinoline derivatives. For example, the structural parameters, spectroscopic characterization, and non-linear optical (NLO) properties of specific quinoline derivatives have been explored, revealing their potential in biological and technological applications (Wazzan, Al-Qurashi, & Faidallah, 2016), (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Transformation
Research has also delved into the synthesis and transformation of quinoline derivatives. Innovative methods for creating new compounds with potential biological activity have been developed, expanding the scope of application for these derivatives (Aleksanyan & Hambardzumyan, 2019), (Eswaran, Adhikari, & Shetty, 2009).
Eigenschaften
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVHQATIWXCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403607 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
CAS RN |
590360-17-1 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)






![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)




